1-Hydroxymethylfluoranthene
Overview
Description
1-Hydroxymethylfluoranthene is a chemical compound with the molecular formula C17H12O It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH)
Preparation Methods
The synthesis of 1-Hydroxymethylfluoranthene typically involves several steps. One common method includes the reaction of fluoranthene with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-Hydroxymethylfluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluoranthene-1-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to fluoranthene. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces hydrocarbons.
Scientific Research Applications
1-Hydroxymethylfluoranthene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: This compound is used in studies related to environmental toxicology.
Medicine: Research into the potential therapeutic applications of this compound is ongoing.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxymethylfluoranthene involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, potentially leading to mutagenic and carcinogenic effects. The pathways involved in these interactions are complex and are the subject of ongoing research .
Comparison with Similar Compounds
1-Hydroxymethylfluoranthene can be compared with other fluoranthene derivatives, such as:
Fluoranthene: The parent compound, which lacks the hydroxymethyl group. It is less reactive but more stable.
1-Methylfluoranthene: Similar in structure but with a methyl group instead of a hydroxymethyl group. It has different reactivity and applications.
1-Fluoro-2-hydroxymethylfluoranthene: A fluorinated derivative with unique properties due to the presence of the fluorine atom.
The uniqueness of this compound lies in its specific reactivity due to the hydroxymethyl group, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
fluoranthen-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-10-12-9-8-11-4-3-7-15-13-5-1-2-6-14(13)17(12)16(11)15/h1-9,18H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNLFKVZHLIKRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158179 | |
Record name | 1-Hydroxymethylfluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-91-1 | |
Record name | 1-Hydroxymethylfluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxymethylfluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.